molecular formula C28H27N3O4S2 B2620046 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid CAS No. 1008712-47-7

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid

Cat. No.: B2620046
CAS No.: 1008712-47-7
M. Wt: 533.66
InChI Key: IFMWDLVXIQDZRV-UHFFFAOYSA-N
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Description

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7400^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid is a complex organic compound with a unique structure that includes multiple functional groups such as thia, diaza, and tricyclo moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid involves multiple steps, each requiring specific reaction conditions. The process typically begins with the preparation of the core tricyclo structure, followed by the introduction of the thia and diaza groups. The final steps involve the addition of the acetamido and phenylpropanoic acid moieties. Common reagents used in these reactions include organometallic compounds, oxidizing agents, and various catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, would be important considerations in the industrial production process.

Chemical Reactions Analysis

Types of Reactions

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and the use of catalysts to increase reaction efficiency.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield compounds with additional oxygen-containing functional groups, while reduction reactions may produce simpler hydrocarbons.

Scientific Research Applications

2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable tool for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development. It can be used to study the interactions between small molecules and biological targets.

    Medicine: The compound may have therapeutic potential for treating various diseases. Research into its pharmacological properties could lead to the development of new medications.

    Industry: The compound can be used in the development of new materials with specific properties, such as improved strength or conductivity.

Mechanism of Action

The mechanism of action of 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-[2-({11-methyl-3-oxo-4-phenyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),5-trien-5-yl}sulfanyl)acetamido]-3-phenylpropanoic acid include other tricyclic compounds with thia and diaza groups. Examples include:

Uniqueness

What sets this compound apart from similar compounds is its specific combination of functional groups and the resulting chemical and biological properties. This unique structure allows for a wide range of applications and makes it a valuable compound for scientific research.

Properties

IUPAC Name

2-[[2-[(7-methyl-4-oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-3-phenylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H27N3O4S2/c1-17-12-13-20-22(14-17)37-25-24(20)26(33)31(19-10-6-3-7-11-19)28(30-25)36-16-23(32)29-21(27(34)35)15-18-8-4-2-5-9-18/h2-11,17,21H,12-16H2,1H3,(H,29,32)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFMWDLVXIQDZRV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC2=C(C1)SC3=C2C(=O)N(C(=N3)SCC(=O)NC(CC4=CC=CC=C4)C(=O)O)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H27N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

533.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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